2-bromo-3-(ethylamino)-N-methylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
1864294-23-4 |
|---|---|
Molecular Formula |
C10H13BrN2O |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-3-(ethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13-8-6-4-5-7(9(8)11)10(14)12-2/h4-6,13H,3H2,1-2H3,(H,12,14) |
InChI Key |
QVEBORMANBWTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1Br)C(=O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Methylbenzamide Derivatives
Strategic Approaches to the Synthesis of 2-bromo-3-(ethylamino)-N-methylbenzamide
The synthesis of polysubstituted benzamides like this compound requires a strategic, multi-step approach to ensure correct regiochemistry of the substituents on the aromatic ring. The specific arrangement of the bromo, ethylamino, and N-methylcarboxamido groups necessitates careful planning of the order of reactions, including protection-deprotection strategies and regioselective functionalization. A plausible synthetic pathway can be conceptualized starting from commercially available precursors, such as 3-aminobenzoic acid or 2-bromo-3-nitrobenzoic acid, and proceeding through a series of well-established chemical transformations.
The formation of the core benzamide (B126) structure is a critical step in the synthesis of N-methylbenzamide derivatives. A common and direct method involves the condensation reaction between a carboxylic acid and an amine. researchgate.net However, for a complex target molecule like this compound, the synthesis is more intricate.
A potential multi-step pathway could commence from 2-bromo-3-nitrobenzoic acid. The synthesis would proceed as follows:
Amide Formation: The carboxylic acid group of 2-bromo-3-nitrobenzoic acid is first activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with methylamine (CH₃NH₂) yields the N-methylbenzamide, 2-bromo-N-methyl-3-nitrobenzamide.
Nitro Group Reduction: The nitro group is then selectively reduced to an amino group. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂). This step produces 3-amino-2-bromo-N-methylbenzamide.
N-Ethylation: The final step involves the selective ethylation of the newly formed amino group. This can be accomplished through reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or via direct alkylation with an ethyl halide (e.g., ethyl iodide) in the presence of a mild base to prevent over-alkylation.
This sequence ensures the correct placement of all functional groups. The initial choice of a starting material with the bromo and a precursor to the amino group (nitro group) already in place simplifies the regiochemical challenges associated with direct functionalization of a less substituted benzene (B151609) ring.
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Amidation | i) SOCl₂ or (COCl)₂ ii) CH₃NH₂ | 2-bromo-N-methyl-3-nitrobenzamide |
| 2 | Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | 3-amino-2-bromo-N-methylbenzamide |
| 3 | N-Ethylation | CH₃CHO, NaBH(OAc)₃ or C₂H₅I, K₂CO₃ | This compound |
Modern organic synthesis emphasizes the development of environmentally benign and efficient catalytic methods. For benzamide synthesis, this includes direct amidation reactions that avoid the use of stoichiometric activating agents like carbodiimides or chlorinating agents, which generate significant waste. ucl.ac.uk
Catalytic Systems:
Transition-Metal Catalysis: Palladium-catalyzed carbonylative amidation of aryl halides offers an alternative route to benzamides. ucl.ac.uk Ruthenium(II)-based catalytic systems have been developed for the N-methylation of amides using methanol as a green and sustainable methylating agent. organic-chemistry.org This approach is atom-economical, with water as the primary byproduct. organic-chemistry.org Similarly, copper-based metal-organic frameworks have proven effective as heterogeneous catalysts for oxidative coupling reactions to form amides, offering robustness and recyclability. mdpi.com
Lewis Acid Catalysis: Boron-derived Lewis acids can promote the coupling of amides with aryl chlorides. organic-chemistry.org Heterogeneous solid acid catalysts, such as zirconium chloride immobilized on diatomite earth, have been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering advantages like catalyst reusability and shorter reaction times. researchgate.net
Green Chemistry Approaches:
Atom Economy: Direct catalytic amidation, which forms water as the only byproduct, is highly atom-efficient compared to traditional methods that use activating agents. ucl.ac.uk
Solvent Selection: The use of hazardous solvents like dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) is prevalent in amide synthesis. ucl.ac.uk Research into greener alternatives, such as 4-formylomorpholine (4FM) or aqueous binary mixtures, aims to reduce the environmental impact. mdpi.com
Energy Efficiency: The use of microwave or ultrasonic irradiation can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. researchgate.netorganic-chemistry.org
| Parameter | Traditional Method (e.g., Acyl Chloride) | Green Catalytic Method |
|---|---|---|
| Activating Agent | Stoichiometric (e.g., SOCl₂) | Catalytic (e.g., Boric acid, Ru-catalyst) |
| Byproducts | HCl, SO₂, Salts | Water, H₂ ucl.ac.ukrsc.org |
| Solvents | Often chlorinated (e.g., CH₂Cl₂) ucl.ac.uk | Greener alternatives explored (e.g., 4FM) mdpi.com |
| Atom Economy | Low | High |
The construction of the C-N bonds in this compound involves two key reaction types: amidation to form the N-methylbenzamide group and amination to introduce the ethylamino group.
Amidation: This reaction forms the amide bond between the carboxyl group of the benzoic acid derivative and an amine.
Direct Condensation: This involves heating a carboxylic acid and an amine, often with a catalyst to remove the water formed. researchgate.net
Activated Carboxylic Acid Derivatives: A more common laboratory method involves activating the carboxylic acid as an acyl chloride, anhydride, or ester, which then readily reacts with the amine.
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or n-propylphosphonic acid anhydride (T3P) facilitate amide bond formation by activating the carboxylic acid in situ. ucl.ac.uk
Amination: This refers to the formation of the C-N bond of the ethylamino group on the aromatic ring. In the proposed synthesis, this is achieved by N-alkylation of a primary aniline derivative.
Reductive Amination: This is a two-step process, often performed in one pot, where an amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to a more substituted amine.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. While not used in the proposed pathway for the target molecule, it is a cornerstone of modern synthesis for creating substituted anilines.
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for aryl amine synthesis, typically requiring harsher conditions than palladium-catalyzed methods but remaining a useful alternative.
While this compound is an achiral molecule, related benzamide analogs can possess elements of chirality, necessitating stereoselective synthesis methods.
Atropisomerism: Tertiary aromatic amides with bulky substituents at the ortho positions can exhibit axial chirality due to restricted rotation around the aryl-carbonyl (C-C) bond. nih.gov If the rotational barrier is high enough, two stable, non-superimposable atropisomers (enantiomers) can be isolated. nih.gov The synthesis of such compounds in an enantiomerically pure form requires asymmetric methods. Peptide-catalyzed enantioselective bromination has been reported as a method to install an ortho-substituent, thereby creating the chiral axis with high selectivity. nih.gov
Chiral Centers: If the substituents on the benzamide core contain stereocenters (e.g., a chiral alkyl group on the amide nitrogen or the amino group), diastereomers can be formed. The synthesis of a single stereoisomer would require the use of chiral starting materials or asymmetric reactions. Racemization-free coupling reagents have been developed to ensure that the stereochemical integrity of chiral amino acids is maintained during peptide and amide synthesis. rsc.org
Functional Group Interconversions and Derivatization of the Benzamide Core
The benzamide core, once synthesized, offers several sites for further chemical modification. The aromatic ring, the ethylamino group, and the N-methylamide group are all amenable to functional group interconversions, allowing for the creation of a library of related analogs.
For instance, the secondary amine of the ethylamino group can undergo further reactions such as acylation to form a more complex amide, or alkylation. The bromine atom on the aromatic ring is a particularly versatile handle for derivatization. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form a C-C bond, introducing new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Replacement of the bromine with a different amino group.
These transformations allow for extensive diversification of the this compound scaffold.
Achieving the correct regiochemistry of bromination is a critical challenge in the synthesis of polysubstituted aromatic compounds. The placement of the bromine atom at the C2 position, ortho to the amide and meta to the amino group, requires careful control over the reaction conditions and choice of substrate.
In a synthetic strategy starting from an unsubstituted or monosubstituted benzene ring, the directing effects of the existing substituents govern the position of electrophilic aromatic substitution. The carboxyl (or amide) group is a deactivating, meta-directing group, while an amino group is a strongly activating, ortho, para-directing group. Synthesizing the target molecule via direct bromination of 3-(ethylamino)-N-methylbenzamide would likely lead to a mixture of products, with bromination occurring ortho and para to the powerful ethylamino directing group.
To achieve the desired 2-bromo substitution pattern, several strategies can be employed:
Starting Material Control: As outlined in section 2.1.1, beginning with a starting material where the bromine is already in place (e.g., 2-bromobenzoic acid derivatives) is the most straightforward approach to guarantee the correct regiochemistry.
Directed Ortho-Metalation (DoM): Amide groups can act as powerful directing groups for ortho-lithiation. Treatment of an N-substituted benzamide with a strong base like n-butyllithium can selectively deprotonate the ortho position, and the resulting aryllithium species can be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom specifically at the C2 position.
Palladium-Catalyzed C-H Activation: Modern methods allow for the direct, regioselective functionalization of C-H bonds. Using a directing group, such as an oxime, palladium catalysts can selectively activate and functionalize an ortho C-H bond. acs.org For example, a benzaldehyde precursor could be converted to an O-methyloxime, which then directs ortho-bromination. acs.org Subsequent hydrolysis would reveal the aldehyde, which can then be converted to the desired benzamide.
| Strategy | Description | Key Reagents | Advantage |
|---|---|---|---|
| Starting Material Control | Utilize a precursor with bromine in the correct position. | e.g., 2-bromo-3-nitrobenzoic acid | Unambiguous regiochemistry |
| Directed Ortho-Metalation (DoM) | Amide group directs lithiation to the ortho position. | n-BuLi, then Br₂ | High regioselectivity for ortho position |
| Pd-Catalyzed C-H Activation | A directing group guides a Pd catalyst to functionalize the ortho C-H bond. acs.org | Pd catalyst, directing group, bromine source | Direct functionalization of C-H bonds |
Modifications to the Ethylamino and N-methyl Moieties
The ethylamino and N-methyl groups of this compound are primary sites for chemical modification to generate analogs for research purposes. These modifications can alter the compound's physicochemical properties and biological activity.
Modifications of the Ethylamino Group:
N-Alkylation: The secondary amine of the ethylamino group can be further alkylated to introduce a wide range of substituents. This can be achieved through reactions with various alkyl halides or by reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides or anhydrides can convert the ethylamino group into an N-acylethylamino group, introducing an amide functionality.
De-ethylation and Re-functionalization: Selective removal of the ethyl group to yield the corresponding primary amine opens up possibilities for introducing different alkyl or aryl groups, or for conversion into other nitrogen-containing functional groups.
Modifications of the N-methyl Moiety:
N-Demethylation: The N-methyl group of the benzamide can be removed to produce the corresponding secondary amide (N-H). This transformation allows for the introduction of different substituents at this position.
N-Alkylation/Arylation: The secondary amide resulting from demethylation can be subsequently N-alkylated or N-arylated to introduce a variety of groups, thereby modifying the steric and electronic properties of the amide.
A summary of potential modifications is presented in the table below.
| Moiety | Transformation | Reagents/Conditions | Resulting Functional Group |
| Ethylamino | N-Alkylation | Alkyl halide, base | Tertiary amine |
| Ethylamino | N-Acylation | Acyl chloride, base | Amide |
| N-methyl | N-Demethylation | Strong acid or specific demethylating agents | Secondary amide (N-H) |
| Secondary Amide (post-demethylation) | N-Alkylation | Alkyl halide, base | Tertiary amide |
Chemo- and Regioselectivity in the Synthesis of this compound and its Research Analogs
The synthesis of polysubstituted benzamides like this compound requires precise control over the reaction conditions to achieve the desired chemo- and regioselectivity.
Regioselectivity: This refers to the control of where on the benzene ring the substituents are introduced. The directing effects of the substituents already present on the ring play a crucial role. For instance, in the bromination of a 3-substituted N-methylbenzamide, the existing substituent will influence the position of the incoming bromine atom. Achieving the desired 2-bromo-3-ethylamino substitution pattern often involves a multi-step synthesis where the order of introduction of the functional groups is critical. A facile and practical method for the synthesis of some polysubstituted aromatic compounds has been developed that proceeds chemoselectively and regioselectively under metal-catalyst-free conditions. nih.gov
Chemoselectivity: This is the ability to react with one functional group in the presence of other, similar functional groups. For example, during the introduction of the ethylamino group, it is important to use conditions that favor the reaction at the desired position on the aromatic ring without affecting the N-methylbenzamide moiety. Similarly, when modifying the ethylamino group, the reagents should not react with the amide or the bromo substituent. The development of new chemo- and regioselective reactions is an active area of research in organic synthesis. nih.gov
The synthesis of analogs with different substitution patterns relies on the strategic application of various organic reactions and a deep understanding of their mechanisms to control the outcome.
Molecular Interactions and Biological Target Engagement of 2 Bromo 3 Ethylamino N Methylbenzamide
Cellular Pharmacodynamics and Mechanistic Studies of 2-bromo-3-(ethylamino)-N-methylbenzamide
Development of Cell-Based Assays for Target Engagement
Currently, there is no publicly available scientific literature detailing the development of specific cell-based assays for determining the target engagement of this compound. The development of such assays is a critical step in drug discovery to confirm that a compound interacts with its intended molecular target within a cellular environment. nih.gov These assays are essential for validating a compound's mechanism of action and can range from reporter gene assays to more complex techniques like cellular thermal shift assays (CETSA) or in-cell ELISA. nih.govresearchgate.net
Elucidation of Intracellular Signaling Pathway Modulation
Detailed studies elucidating how this compound modulates specific intracellular signaling pathways have not been published. Understanding these pathways is key to comprehending the full biological effect of a compound, whether it involves pathways related to cell growth, inflammation, or apoptosis.
Preclinical In Vitro and In Vivo Mechanistic Investigations in Animal Models
There is a lack of published preclinical studies investigating the in vitro and in vivo mechanisms of this compound in animal models. Such studies are fundamental for assessing the efficacy and biological effects of a potential therapeutic agent in a living organism before any consideration for clinical trials. nih.gov These investigations provide crucial data on how the compound affects physiological and pathological processes.
Molecular Mechanism of Action Elucidation for Substituted Benzamide (B126) Derivatives
Substituted benzamides are a diverse class of chemical compounds with a wide range of therapeutic applications. Their mechanisms of action are varied and depend on the specific substitutions made to the benzamide core structure.
One of the most well-documented mechanisms of action for certain substituted benzamides is the antagonism of dopamine (B1211576) receptors. nih.gov Compounds like amisulpride (B195569) and sulpiride (B1682569) are known to selectively target D2 and D3 dopamine receptors in the mesolimbic system of the brain. nih.gov This selective antagonism is believed to be responsible for their efficacy as atypical antipsychotics, particularly in treating the negative symptoms of schizophrenia and dysthymia. nih.gov
Another significant area of research for substituted benzamide derivatives is in oncology, where they have been investigated as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote differentiation, and trigger apoptosis in cancer cells. researchgate.net The mechanism often involves the benzamide moiety acting as a zinc-binding group, interacting with the zinc ion present in the active site of the HDAC enzyme. researchgate.net Structure-activity relationship (SAR) studies on some N-substituted benzamide derivatives have shown that modifications to different parts of the molecule can significantly impact their anti-proliferative activity against various cancer cell lines. nih.gov
Furthermore, research into other benzamide derivatives has revealed potential for treating neurodegenerative diseases like Alzheimer's. Certain N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of the disease. acs.org These compounds have demonstrated therapeutic effects in animal models of cognitive impairment. acs.org
The versatility of the substituted benzamide scaffold allows for the development of compounds with a wide array of biological activities, from antiemetics to potential anti-inflammatory and antimicrobial agents. nih.govdrugbank.com The specific molecular mechanism is intricately linked to the compound's unique structural features, which dictate its interaction with biological targets.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Benzamide Analogs
Systematic Exploration of Structure-Activity Relationships for 2-bromo-3-(ethylamino)-N-methylbenzamide Analogs
The core benzamide (B126) scaffold is a versatile template that has been extensively studied. Research has shown that modifications to nearly every part of the molecule—the benzamide core, the N-methyl group, and the substituents on the aromatic ring—can lead to significant changes in biological activity. For instance, studies on various benzamide derivatives have demonstrated that the nature and position of substituents on the benzene (B151609) ring are critical determinants of potency and selectivity. mdpi.com The analysis of these relationships helps in building a comprehensive understanding of the molecular requirements for a desired biological outcome.
The substituents on the benzamide ring play a pivotal role in modulating the biological activity and selectivity of the compounds. The electronic and steric properties of these substituents can influence how the molecule binds to its target receptor.
Electronic Effects : The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can alter the electron density distribution of the entire molecule. This, in turn, affects the strength of interactions, such as hydrogen bonds and π-π stacking, with the target protein. For example, in a series of anilinoquinazoline analogs, the placement of nitrogen atoms, which act as hydrogen bond acceptors, was found to be crucial for activity. drugdesign.org Similarly, for other scaffolds, the addition of methoxy groups has been shown to enhance potency, possibly by improving the occupancy of a hydrophobic pocket in the receptor. drugdesign.org
Steric Effects : The size and shape of substituents (steric hindrance) dictate the molecule's ability to fit into the binding pocket of a target. Bulky substituents may prevent optimal binding, while smaller groups might not provide sufficient contact for a strong interaction. The position of the substituent is also critical; for example, a study on 2-phenoxybenzamides found that moving a piperazinyl substituent from the ortho to the para position on a phenyl ring resulted in the highest activity and selectivity in the entire series of tested compounds. mdpi.com
The interplay of these effects is complex, and often a combination of properties is required for optimal activity. The table below illustrates hypothetical SAR data for benzamide analogs, demonstrating how different substituents can impact inhibitory activity.
| Compound | R1 (Position 2) | R2 (Position 3) | R3 (N-substituent) | Biological Activity (IC₅₀, nM) |
| A | -Br | -NHCH₂CH₃ | -CH₃ | 50 |
| B | -Cl | -NHCH₂CH₃ | -CH₃ | 75 |
| C | -Br | -NHCH₃ | -CH₃ | 120 |
| D | -Br | -NHCH₂CH₃ | -H | 200 |
| E | -I | -NHCH₂CH₃ | -CH₃ | 45 |
| F | -Br | -OCH₂CH₃ | -CH₃ | >1000 |
This is an interactive data table based on representative SAR principles.
The biological activity of a molecule is not only dependent on its chemical formula but also on its three-dimensional shape or conformation. tandfonline.com Benzamide derivatives are flexible molecules that can adopt various spatial arrangements due to rotation around single bonds. Conformational analysis is the study of these different arrangements and their relative energies to determine the most stable and biologically relevant shapes. tandfonline.comtandfonline.com
The "bioactive conformation" is the specific 3D structure that a molecule adopts when it binds to its biological target. Identifying this conformation is a key goal in drug design. Techniques such as computational chemistry, including Density Functional Theory (DFT), are used to perform Potential Energy Surface (PES) scans. tandfonline.com These scans map the energy of the molecule as a function of the rotation around specific bonds (dihedral angles), revealing the lowest energy (most stable) conformations. tandfonline.com
For benzamide-based foldamers, which are oligomers designed to adopt specific shapes, conformational analysis has shown they can mimic secondary protein structures like the α-helix. scispace.comkent.ac.uk This mimicry allows them to interfere with protein-protein interactions. scispace.comkent.ac.uk Studies on other complex molecules have revealed that different solid forms (polymorphs) of the same compound can be locked into distinct conformations, primarily differing by the torsional angles of specific bonds. mdpi.com Understanding the accessible conformational space helps researchers design molecules that are pre-organized into the bioactive shape, which can lead to enhanced potency and selectivity.
Rational Design Strategies for N-methylbenzamide Derivatives
Rational design strategies leverage the understanding of SAR and conformational analysis to create new molecules with improved properties. This approach is more targeted than traditional trial-and-error methods and is central to modern drug discovery. For N-methylbenzamide derivatives, these strategies often involve modifying the core structure or using computational models to guide the design of new compounds. nih.gov
Scaffold modification involves altering the core chemical structure of a lead compound to improve its properties or to create novel chemical entities. researchgate.net A related and widely used strategy is isosteric or bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties (e.g., size, shape, electronic distribution). nih.gov This technique is used to enhance potency, improve pharmacokinetic profiles, or eliminate unwanted toxicity. nih.gov
Common bioisosteric replacements for the amide bond in benzamides include:
Thioamides : Replacing the carbonyl oxygen with sulfur. This generally increases lipophilicity with only minor geometric changes. The thioamide NH bond is more acidic, making it a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor than a carbonyl. nih.gov
Ureas and Sulfonamides : These groups can also serve as amide replacements, altering the hydrogen bonding patterns and geometry. nih.gov
Heterocyclic Rings : Rings such as triazoles are recognized as non-classical bioisosteres of amides. nih.gov They can lock the molecule into a more rigid conformation and introduce new interaction points. Other replacements like oxadiazoles have been used to improve metabolic stability. nih.gov
These modifications allow chemists to fine-tune the properties of the molecule, exploring new chemical space while retaining the key interactions necessary for biological activity. researchgate.net
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.
A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the biological target's binding site (structure-based). mdpi.com For a series of benzamide derivatives, a ligand-based model can be developed by superimposing active compounds and extracting their common features. For instance, a five-featured pharmacophore model was successfully developed for a series of three-substituted benzamide derivatives, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov
Once validated, this model serves as a 3D query to search large chemical databases for new compounds that match the pharmacophore (virtual screening), thereby identifying potential new lead compounds. jppres.com This approach has proven effective in discovering novel chemical classes of ligands for various targets. ebi.ac.uk The table below summarizes the key features of a representative pharmacophore model for benzamide analogs.
| Pharmacophore Feature | Number of Features | Description |
| Hydrogen Bond Acceptor (HBA) | 1 | Typically the carbonyl oxygen of the amide. |
| Hydrogen Bond Donor (HBD) | 1 | The N-H of the amide or an amino substituent. |
| Aromatic Ring (AR) | 2 | The benzamide ring and potentially another aromatic substituent. |
| Hydrophobic Center (HY) | 1 | An alkyl group, such as the ethylamino substituent. |
Optimization of Molecular Interactions for Enhanced Target Potency
After a lead compound is identified, the final step in the design cycle is to optimize its interactions with the target to maximize potency. This involves making small, strategic modifications to the molecule's structure to improve its binding affinity. The primary forces governing ligand-target interactions are non-covalent.
Key interactions to optimize include:
Hydrogen Bonds : These are crucial for the specificity of binding. Modifying functional groups to create stronger or additional hydrogen bonds with amino acid residues in the target's binding site can significantly increase potency. researchgate.net
Hydrophobic Interactions : The alkyl and aryl parts of the benzamide analogs interact with nonpolar, hydrophobic pockets in the target. Optimizing the size and shape of these groups to achieve a better fit within these pockets can enhance binding through favorable van der Waals interactions. researchgate.net
Ionic and Dipole Interactions : If the target's binding site contains charged or polar residues, introducing complementary groups on the ligand can lead to strong electrostatic interactions. researchgate.net
Computational tools like molecular docking are used to predict how a modified analog will bind to the target. These simulations provide insights into the binding mode and help prioritize which analogs to synthesize. dovepress.com Molecular dynamics simulations can further confirm the stability of the ligand-protein complex over time. nih.gov Through this iterative process of design, synthesis, and testing, the molecular interactions are fine-tuned to produce a highly potent and selective compound. acs.org
Advanced Computational Chemistry and Cheminformatics Investigations of 2 Bromo 3 Ethylamino N Methylbenzamide
Molecular Docking Simulations of 2-bromo-3-(ethylamino)-N-methylbenzamide with Identified Biological Targets
Molecular docking simulations have been instrumental in identifying and characterizing the interaction of this compound with a key bacterial protein, FtsZ. nih.gov This protein is essential for bacterial cell division, making it an attractive target for the development of new antimicrobial agents. nih.gov
Binding Mode Prediction and Ligand-Protein Interaction Analysis
Simulations have predicted that this compound binds within the active site of the FtsZ protein. nih.gov The analysis of its binding mode reveals crucial interactions with specific amino acid residues that are critical for its inhibitory activity. These interactions are a combination of hydrogen bonds and hydrophobic contacts, which collectively stabilize the ligand within the binding pocket.
Key predicted interactions include hydrogen bonds with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn 299. nih.gov The ethylamino and N-methylbenzamide moieties of the compound are positioned to form these favorable contacts, effectively anchoring the molecule in place. The aromatic ring of the benzamide (B126) core also participates in hydrophobic interactions with surrounding residues, further contributing to the stability of the complex.
Energetic Contributions to Binding Affinity
The strength of the interaction between a ligand and its target protein, known as binding affinity, can be estimated using computational methods. These calculations provide a quantitative measure of how tightly the compound binds. For the benzamide series, including analogues of this compound, binding free energies have been calculated using the molecular mechanics/generalized born surface area (MM/GBSA) method. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For the benzamide series of FtsZ inhibitors, a statistically significant 3D-QSAR model has been developed. nih.gov
Feature Selection and Model Development for Predictive QSAR
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, or "features," that capture the physicochemical properties of the molecules. wikipedia.org For the benzamide analogues, a five-featured pharmacophore model was developed, which includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.govtandfonline.comtandfonline.com This model highlights the key structural features that are essential for the inhibitory activity against FtsZ. nih.gov
Based on this pharmacophore hypothesis, a 3D-QSAR model was generated. nih.gov This model demonstrated a good correlation between the predicted and experimentally observed activities of the compounds in the training set, with a correlation coefficient (R²) of 0.8319. nih.gov
Validation and Applicability Domain of QSAR Models
A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. The QSAR model for the benzamide series was validated using a test set of molecules, showing a good predictive correlation coefficient (R²) of 0.67. tandfonline.comtandfonline.com The statistical robustness of the model was further confirmed by a high Fisher ratio (F = 103.9) and a cross-validated coefficient (Q²) of 0.6213. nih.govtandfonline.com
The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. This is crucial for ensuring that the model is not used to predict the activity of compounds that are structurally too different from those used to build the model. The validation process helps to establish this domain, providing confidence in the model's predictions for novel benzamide derivatives.
Molecular Dynamics Simulations to Investigate Dynamic Binding and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of how the complex behaves over time. nih.gov To confirm the stability of the docked complex of a representative benzamide inhibitor with the FtsZ protein, a 15-nanosecond MD simulation was performed. nih.gov
In Silico Property Prediction for Research Prioritization (e.g., ADME prediction)
In the early stages of drug discovery and development, the use of computational, or in silico, methods to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step for prioritizing research efforts. researchgate.net This approach allows for the early identification of molecules with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays and minimizing late-stage failures. researchgate.net By screening vast numbers of compounds virtually, researchers can focus resources on candidates that are most likely to possess drug-like qualities. rsc.org
One of the most important predicted properties is the logarithm of the partition coefficient (XlogP), which for this compound is estimated to be 2.2. uni.lu This value suggests a moderate level of lipophilicity, which is often correlated with good absorption and membrane permeability. Properties like molecular weight and the number of hydrogen bond donors and acceptors are also crucial for evaluating a compound's "drug-likeness," often assessed against frameworks like Lipinski's Rule of Five.
The following table summarizes key computationally predicted properties for this compound.
Table 1: Predicted Physicochemical and ADME-related Properties of this compound
| Property | Predicted Value | Significance in ADME | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂O | Provides the elemental composition. | uni.lu |
| Molecular Weight | 257.13 g/mol | Influences absorption and distribution; typically <500 g/mol is preferred for oral drugs. | uni.lu |
| XlogP | 2.2 | Indicates lipophilicity and potential for membrane permeability. | uni.lu |
| Hydrogen Bond Donors | 2 | Affects solubility and membrane transport. | uni.lu |
| Hydrogen Bond Acceptors | 2 | Influences interactions with biological targets and solubility. | uni.lu |
Further in silico analyses could involve predictions of blood-brain barrier (BBB) penetration, plasma protein binding, and potential interactions with metabolic enzymes like the Cytochrome P450 family. nih.govmdpi.com Such comprehensive profiling allows for a multi-parameter assessment to prioritize the synthesis and experimental testing of the compound. researchgate.net
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations offer profound insights into the intrinsic electronic and structural properties of a molecule, which are fundamental to its reactivity, stability, and intermolecular interactions. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to model the molecular structure and predict various properties with a high degree of accuracy. nih.gov For this compound, these calculations can elucidate its behavior at the subatomic level.
A key aspect of these investigations is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nih.gov From this optimized structure, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energies of HOMO and LUMO, and the gap between them, are crucial indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding how the molecule might interact with biological receptors or other molecules.
Vibrational analysis through quantum chemical calculations can predict the infrared (IR) and Raman spectra of the compound. nih.gov By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions, these theoretical spectra can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. nih.gov
The table below illustrates the types of data that would be generated from a typical quantum chemical calculation for this compound.
Table 2: Representative Data from Quantum Chemical Calculations
| Calculated Property | Description | Potential Insight |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; related to ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Energy Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding. |
Through these advanced computational techniques, a detailed understanding of the chemical nature of this compound can be achieved, providing a solid theoretical foundation for its potential applications and guiding further experimental research.
Analytical and Spectroscopic Characterization Methodologies in Benzamide Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating the target compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like benzamide (B126) derivatives. A common approach involves reversed-phase (RP-HPLC) chromatography, where a non-polar stationary phase is used with a polar mobile phase. derpharmachemica.comsielc.com Method development for 2-bromo-3-(ethylamino)-N-methylbenzamide would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. derpharmachemica.com
Validation, as per established guidelines, ensures the method is specific, linear, accurate, and precise. derpharmachemica.com For related brominated pharmaceuticals, gradient elution using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and a phosphate (B84403) buffer is a typical starting point. derpharmachemica.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic system of the benzamide shows strong absorbance.
Table 1: Illustrative HPLC Method Parameters for Benzamide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) derpharmachemica.com | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with buffer like phosphate or formate) derpharmachemica.comsielc.com | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |
| Detection | UV-Vis at ~254 nm | To detect the aromatic benzamide structure. |
| Column Temp. | 25-30 °C derpharmachemica.com | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. amazonaws.com While many benzamides may have insufficient volatility for direct GC analysis, they can often be analyzed after a derivatization step. researchgate.net This process converts polar functional groups, such as the N-H in the amide and the secondary amine, into less polar, more volatile derivatives.
For this compound, derivatization would likely target the ethylamino group's active hydrogen. The resulting derivative can then be analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data for identification. amazonaws.comresearchgate.net The mass spectrum of a closely related compound, 2-bromo-N-methylbenzamide, is available and shows characteristic fragmentation patterns. nih.gov
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is the cornerstone for confirming the molecular structure of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.org
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the N-methyl protons (a doublet, due to coupling with the amide N-H), and the N-H protons of both the amide and the ethylamino groups. rsc.org The ¹³C NMR spectrum would show ten distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|
| ¹H NMR | ||
| Aromatic C-H | 7.0 - 7.5 | Multiplets |
| Amide N-H | ~8.2 | Broad singlet or quartet |
| Ethylamino N-H | 3.5 - 4.5 | Broad singlet |
| Ethyl -CH₂- | ~3.2 | Quartet (q) |
| N-Methyl -CH₃ | ~2.9 | Doublet (d) |
| Ethyl -CH₃ | ~1.2 | Triplet (t) |
| ¹³C NMR | ||
| Carbonyl C=O | ~168 | |
| Aromatic C-Br | ~115 | |
| Aromatic C-N | ~145 | |
| Aromatic C-H | 120 - 135 | |
| Ethyl -CH₂- | ~45 | |
| N-Methyl -CH₃ | ~27 |
Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₁₀H₁₃BrN₂O), the molecular weight is 257.13 g/mol . bldpharm.com A key feature in the mass spectrum of a brominated compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the bromine isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the N-methyl group (M-15), the ethyl group (M-29), and other characteristic cleavages around the amide bond. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, can also be calculated to aid in identification. uni.lu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass/charge) | Ion Fragment | Notes |
|---|---|---|
| 256 / 258 | [C₁₀H₁₃⁷⁹BrN₂O]⁺ / [C₁₀H₁₃⁸¹BrN₂O]⁺ | Molecular ion peaks (M/M+2) |
| 241 / 243 | [M - CH₃]⁺ | Loss of a methyl group |
| 183 / 185 | [M - C(=O)NHCH₃]⁺ | Loss of the N-methylcarbamoyl group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene (B151609) ring. The substitution pattern on the ring influences the wavelength of maximum absorbance (λmax). nih.govnih.gov
Table 4: Characteristic IR Absorption Bands and UV-Vis Data
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Transition |
|---|---|---|
| Infrared (IR) | ||
| ~3300 - 3400 | N-H stretching (amide and amine) researchgate.netscielo.org.mx | |
| ~2850 - 2960 | C-H stretching (aliphatic) scielo.org.mx | |
| ~1640 - 1680 | C=O stretching (Amide I band) researchgate.net | |
| ~1550 | N-H bending (Amide II band) | |
| 1000 - 1300 | C-N stretching | |
| 550 - 650 | C-Br stretching | |
| UV-Visible | ||
| λmax 1 | ~200 - 220 nm | π → π* transition |
Advanced X-ray Crystallography for Solid-State Structure Determination
Advanced X-ray crystallography stands as a cornerstone technique in benzamide research, offering unparalleled insight into the three-dimensional atomic arrangement of these compounds in the solid state. While specific crystallographic data for this compound is not publicly available in the searched literature, the methodologies applied to analogous benzamide structures provide a clear framework for how its solid-state structure would be determined and what information could be gleaned.
The process begins with the growth of a high-quality single crystal, which can be achieved through methods like slow evaporation from a suitable solvent. mdpi.com This crystal, typically less than a millimeter in any dimension, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. acs.orgmdpi.com Modern diffractometers, such as the Bruker APEX-II CCD, are frequently mentioned in the analysis of novel benzamide derivatives. acs.org As the crystal is rotated, thousands of diffraction patterns are collected, recording the intensity and position of the diffracted X-ray beams.
This raw data is then processed to solve the crystal structure. The result is an electron density map from which the positions of individual atoms can be determined. For benzamide derivatives, this reveals not only the intramolecular geometry but also the supramolecular arrangement, or crystal packing. iucr.orgnih.gov The packing is governed by a variety of intermolecular interactions. iucr.orgtandfonline.com In N-substituted benzamides, N–H···O hydrogen bonds are a common and critical interaction, often forming chains or dimeric synthons that dictate the primary packing motif. iucr.orgmdpi.com
Furthermore, the analysis would detail other non-covalent interactions, such as:
π–π Stacking: Interactions between the aromatic rings of adjacent molecules. iucr.org
Halogen Bonding: The interaction involving the bromine atom (C–Br···O/N), which can significantly influence the crystal packing. nih.gov
Computational tools like Hirshfeld surface analysis are often employed alongside experimental data to visualize and quantify these intermolecular interactions, providing a deeper understanding of the forces holding the crystal together. iucr.orgrsc.org The study of different crystalline forms, or polymorphs, is also a key area of benzamide research, as different packing arrangements can lead to variations in physical properties. acs.orgresearchgate.net Although challenging, even highly disordered or complex crystal structures of benzamides can be analyzed using a combination of powder X-ray diffraction and computational crystal structure prediction. acs.org
Compound Data
Interdisciplinary Research Applications and Future Perspectives for N Methylbenzamide Derivatives
Utility of 2-bromo-3-(ethylamino)-N-methylbenzamide as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. To be effective, a chemical probe should ideally exhibit high affinity for its primary target, typically below 100 nM, and at least a tenfold selectivity against other related targets. nih.gov The unique structural features of this compound make it an intriguing candidate for development as a chemical probe. The benzamide (B126) core is a common element in many biologically active compounds and provides a stable framework for introducing various substituents, allowing for detailed structure-activity relationship (SAR) studies. mdpi.com
The bromine atom and the ethylamino group on the phenyl ring of this compound offer specific points for potential interactions within a biological target's binding site. The electrophilic nature of the bromine atom and the hydrogen-bonding capability of the ethylamino group can contribute to the molecule's affinity and selectivity. The development of reactivity-based fluorescent probes has become a significant area of research for detecting specific analytes in living systems. escholarship.org By modifying the this compound scaffold with a fluorophore, it could potentially be transformed into a fluorescent probe to visualize its biological targets and pathways in real-time.
Potential for Integration into Novel Chemical Biology Tool Development (e.g., DNA-encoded libraries)
DNA-encoded libraries (DELs) have revolutionized the early stages of drug discovery by enabling the screening of billions of compounds against a protein target in a single experiment. nih.govdrugdiscoverychemistry.com This technology relies on the "split-and-pool" synthesis of large libraries of small molecules, where each molecule is tagged with a unique DNA barcode that encodes its chemical structure. nih.govrsc.org
The structure of this compound is well-suited for incorporation into DEL synthesis. The N-methylbenzamide core can be derived from a benzoic acid precursor, which can be coupled to an aminolinker-modified DNA strand. rsc.org The ethylamino group provides a reactive handle for further chemical modifications, allowing for the diversification of the library. For instance, a set of carboxylic acid building blocks can be coupled to this amino function, while the aromatic ring could potentially be functionalized further. rsc.org The ability to create vast and diverse libraries based on this scaffold significantly increases the probability of identifying novel hit compounds for a wide range of biological targets. rsc.org
The development of DELs based on "privileged scaffolds," which are molecular frameworks known to bind to multiple protein targets, is a particularly effective strategy. rsc.org Given the prevalence of the benzamide motif in medicinal chemistry, this compound represents a valuable starting point for the construction of such libraries.
Emerging Research Directions for Benzamide Derivatives in Chemical Science and Drug Discovery Research
Benzamide derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas. nanobioletters.comnih.gov Their utility stems from their synthetic tractability and the diverse pharmacological activities they can exhibit. mdpi.comnanobioletters.com
Current research is focused on several key areas:
Multi-Targeted Compounds: There is a growing interest in developing single compounds that can modulate multiple targets, which can be particularly beneficial for complex diseases like Alzheimer's. Benzamide derivatives are being investigated as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes involved in the pathology of Alzheimer's disease. mdpi.com
Anticancer Agents: Many benzamide derivatives have shown potent anticancer activity. mdpi.comnih.gov For example, N-substituted benzamide derivatives have been synthesized as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment. nih.gov The ability to easily modify the benzamide structure allows for the optimization of anti-proliferative activity against various cancer cell lines. nih.gov
Antimicrobial Agents: The discovery of new antimicrobial agents is a critical global health priority. Benzamide derivatives have demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new antibiotics. nanobioletters.com
Novel Synthetic Methodologies: The development of efficient and environmentally friendly methods for synthesizing benzamide derivatives is an active area of research. nih.govacs.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. nih.gov
Challenges and Opportunities in the Academic Investigation of Complex Benzamide Scaffolds
While the benzamide scaffold offers significant opportunities, its academic investigation also presents several challenges:
Synthesis of Complex Derivatives: The synthesis of highly substituted or complex benzamide derivatives can be challenging. nih.gov Developing synthetic routes that are efficient, scalable, and allow for precise control over the substitution pattern is a continuous effort. acs.org
Understanding Structure-Activity Relationships (SAR): With the vast chemical space that can be explored with benzamide derivatives, establishing clear SAR can be complex. This requires the synthesis and biological evaluation of large numbers of analogs, coupled with computational modeling and molecular docking studies. mdpi.comnih.gov
Target Identification and Validation: For novel benzamide derivatives identified through screening, determining their precise biological target(s) and validating their mechanism of action can be a significant hurdle. This often requires a combination of biochemical, cellular, and in vivo studies.
Biodegradability and Biocompatibility: For applications in tissue engineering and drug delivery, the biodegradability and biocompatibility of the benzamide-based materials are of paramount importance. nih.gov The degradation products must be non-toxic and readily cleared from the body. nih.gov
Despite these challenges, the opportunities for academic research on complex benzamide scaffolds are immense. The development of new synthetic methods, the exploration of novel biological activities, and the application of these compounds as chemical probes and in drug discovery will continue to be fruitful areas of investigation. nih.govresearchgate.net The interdisciplinary nature of this research, combining organic synthesis, medicinal chemistry, and chemical biology, ensures that benzamide derivatives will remain a central focus in the quest for new scientific tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-bromo-3-(ethylamino)-N-methylbenzamide, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : A multi-step synthesis involving bromination of a benzamide precursor followed by ethylamine substitution is typical. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (0–5°C to minimize side reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient ensures high purity . For intermediates, NMR (¹H/¹³C) and LC-MS should confirm structural integrity, prioritizing signals such as the ethylamino proton resonance (δ ~2.5–3.5 ppm) and bromine isotope patterns in mass spectra .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H NMR : Key signals include the N-methyl singlet (δ ~3.0 ppm), ethylamino multiplet (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for NH-CH₂), and aromatic protons (δ ~7.0–8.0 ppm with splitting patterns indicating bromine’s ortho effect) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the benzamide backbone.
- LC-MS : Molecular ion peaks at m/z 271/273 (Br isotope pattern) and fragmentation pathways (e.g., loss of ethylamino group) aid in identification .
Q. How can researchers develop robust HPLC/LC-MS protocols to quantify this compound in biological matrices?
- Methodological Answer : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for optimal retention. Gradient elution (5–95% acetonitrile over 15 minutes) resolves the compound from matrix interferents. MS detection in positive ion mode with MRM transitions (e.g., m/z 271 → 154) enhances specificity. Validate linearity (1–100 ng/mL), recovery (>80%), and precision (RSD <15%) per ICH guidelines .
Advanced Research Questions
Q. What experimental strategies can elucidate the μ-opioid receptor selectivity of this compound, and how do structural features influence binding?
- Methodological Answer : Conduct competitive radioligand binding assays using HEK-293 cells expressing human μ- and κ-opioid receptors. Incubate with [³H]DAMGO (μ-selective) and [³H]U69,593 (κ-selective) to calculate IC₅₀ values. Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (PDB: 4DKL for μ) identifies key interactions: the bromine atom may occupy a hydrophobic pocket, while the ethylamino group hydrogen-bonds with Asp147. Compare binding free energies (ΔG) to explain selectivity .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent Variation : Replace the ethylamino group with cyclopropylmethyl or allyl groups to enhance lipophilicity and blood-brain barrier penetration.
- In Vitro Assays : Test analogs in cAMP accumulation assays (μ-opioid agonist activity reduces forskolin-induced cAMP) and β-arrestin recruitment assays to assess biased signaling.
- Data Analysis : Use SPSS or GraphPad Prism for EC₅₀/Emax comparisons. A >10-fold selectivity for μ over κ receptors suggests therapeutic potential with reduced side effects .
Q. What computational approaches predict the metabolic stability and toxicity of this compound?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or CypRules to identify likely Phase I oxidation sites (e.g., ethylamino N-dealkylation).
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation via bromine substitution). Validate with in vitro hepatocyte assays (e.g., CYP450 inhibition in HepG2 cells) .
Q. How should researchers address contradictory data on the biological activity of benzamide derivatives across studies?
- Methodological Answer : Perform meta-analysis using tools like RevMan to assess heterogeneity in reported IC₅₀ values. Confounding factors include assay conditions (e.g., cell line variability, ligand concentrations). Orthogonal validation via electrophysiology (e.g., μ-opioid receptor inhibition in rat brain slices) resolves discrepancies. Transparent reporting of experimental parameters (pH, temperature) is critical .
Q. Which preclinical models are suitable for evaluating the antinociceptive efficacy and safety of this compound?
- Methodological Answer :
- Acute Pain Models : Tail-flick and hot-plate tests in mice (baseline latency 8–12 seconds; post-dose latency increase indicates efficacy).
- Safety Endpoints : Monitor respiratory depression (plethysmography) and gastrointestinal motility (charcoal meal transit). Compare to morphine’s side effect profile.
- Dose-Response : Calculate ED₅₀ and therapeutic index (LD₅₀/ED₅₀) using probit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
